molecular formula C13H13F3N4O3S2 B2689145 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 2320216-21-3

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No.: B2689145
CAS No.: 2320216-21-3
M. Wt: 394.39
InChI Key: LKSZSBNVEGAQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C13H13F3N4O3S2 and its molecular weight is 394.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole is the peroxisome proliferator-activated receptor delta (PPAR Delta) . PPAR Delta is a key regulator of lipid catabolism and energy utilization in peripheral tissues .

Mode of Action

3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole acts as a potent, orally administered, PPARδ agonist . It exhibits significant selectivity over other PPAR subtypes, such as PPARγ and PPARα . By activating PPAR Delta, the compound addresses the underlying metabolic derangement of disorders such as obesity .

Biochemical Pathways

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole leads to the regulation of lipid catabolism and energy utilization in peripheral tissues . This results in a significant reduction of central adiposity, improvement of atherogenic lipid profiles, and enhancement of glucose utilization/insulin sensitivity .

Pharmacokinetics

As an orally administered compound, it is designed to have suitable absorption and distribution characteristics to reach its target tissues .

Result of Action

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole results in significant metabolic changes. These include a reduction in central adiposity, improvement in atherogenic lipid profiles, and enhanced glucose utilization and insulin sensitivity .

Properties

IUPAC Name

3-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S2/c14-13(15,16)23-10-1-3-11(4-2-10)25(21,22)20-7-5-19(6-8-20)12-9-17-24-18-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSZSBNVEGAQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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